1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol
Description
Contextualization within Aminopentitol Chemistry and Glycobiology
The study of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol is situated within the broader fields of aminopentitol chemistry and glycobiology. Sugar alcohols, also known as polyols or alditols, are organic compounds derived from sugars where the aldehyde or ketone group has been reduced to a hydroxyl group. britannica.comwikipedia.orgnih.gov A pentitol (B7790432), specifically, is a five-carbon sugar alcohol. wikipedia.org The subject compound is a derivative of D-ribitol, a naturally occurring pentitol that is a key structural component of riboflavin (B1680620) (vitamin B2) and certain bacterial cell wall polysaccharides. ebi.ac.uk
The defining feature of this compound is the substitution of the hydroxyl group at the C1 position with an amino group linked to a 3,4-dimethylphenyl moiety. This modification classifies it as an aminopentitol derivative. Aminated and other modified sugar derivatives are of significant interest in glycobiology, the study of the structure and function of carbohydrates and carbohydrate-containing molecules. These compounds can act as mimics of natural sugars, enabling researchers to probe and sometimes inhibit the enzymes involved in metabolic pathways. nih.gov The study of such molecules is crucial for understanding the biosynthesis of complex natural products and for designing synthetic pathways to valuable biochemicals.
Significance as a Biochemical Intermediate in Research Paradigms
The primary significance of this compound in scientific research is its role as a key intermediate in the synthesis of riboflavin (vitamin B2). scbt.com Riboflavin is an essential nutrient that serves as the precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are critical for a multitude of cellular redox reactions. ebi.ac.ukwikipedia.org
While the natural biosynthesis of riboflavin in microorganisms and plants follows a complex pathway starting from guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate, chemical synthesis routes often employ different strategies. asm.orgnih.gov In many established chemical syntheses of riboflavin, this compound serves as a crucial building block. It provides both the D-ribityl side chain and the 3,4-dimethylaniline (B50824) precursor that ultimately form the isoalloxazine ring system of the riboflavin molecule. sci-hub.senih.gov Researchers utilize this compound in laboratory settings to construct the riboflavin skeleton, allowing for studies on the vitamin's function, the development of analogues, and the optimization of production methods. nih.gov
| Property | Value | Source |
|---|---|---|
| CAS Number | 3051-94-3 | scbt.com |
| Molecular Formula | C₁₃H₂₁NO₄ | scbt.com |
| Molecular Weight | 255.31 g/mol | scbt.com |
| Appearance | White solid / fine powder | |
| Melting Point | 138-140 °C (decomposition) | |
| Synonyms | 5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol; 3,4-Dimethylphenyl-N-D-ribitylamine | scbt.com |
Historical Perspectives on its Discovery and Elucidation in Academic Research
The discovery and scientific elucidation of this compound are intrinsically linked to the history of vitamin B2 research. Following the isolation and structural identification of riboflavin in the early 1930s, a major focus of organic chemistry research was its total chemical synthesis. wikipedia.org This effort was crucial for confirming the vitamin's structure and enabling its large-scale production for nutritional supplementation.
For several decades, industrial riboflavin production was dominated by multi-step chemical synthesis processes. sci-hub.senih.gov It was during the development of these synthetic routes that intermediates like this compound were first synthesized and characterized. The compound represents the successful condensation of the ribityl tail with the aromatic precursor, a key step in building the final vitamin. While specific discovery dates are not prominently documented, its existence is a direct result of the foundational research into vitamin synthesis that occurred from the 1930s onwards. Although modern industrial production has largely shifted to more economical and environmentally friendly fermentation methods using microorganisms like Bacillus subtilis and Ashbya gossypii, the chemical pathways involving this intermediate remain fundamental in the history of vitamin chemistry and are still relevant in academic and research chemistry. sci-hub.senih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFOXBJGVIUHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952825 | |
| Record name | 1-Deoxy-1-(3,4-dimethylanilino)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3051-94-3 | |
| Record name | 3,4-Xylidino-D-ribitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003051943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC122032 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122032 | |
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| Record name | NSC19654 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Deoxy-1-(3,4-dimethylanilino)pentitol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-xylidino-D-ribitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.338 | |
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Synthetic Methodologies and Biogenesis
Chemical Synthesis Pathways for 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol
Reductive Amination Routes from D-Ribose and Substituted Anilines
Reductive amination is a primary and efficient method for the synthesis of this compound. This reaction involves the condensation of D-ribose with 3,4-dimethylaniline (B50824) to form an intermediate imine (or the corresponding cyclic glycosylamine), which is subsequently reduced to the final secondary amine product.
The initial step is the nucleophilic attack of the amino group of 3,4-dimethylaniline on the carbonyl carbon of the open-chain form of D-ribose. This is followed by dehydration to form a Schiff base (imine). This imine is generally not isolated and is reduced in situ.
A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent is crucial as it must selectively reduce the imine in the presence of the starting carbonyl group.
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | Can also reduce the starting aldehyde if conditions are not controlled. |
| Sodium Cyanoborohydride (NaBH₃CN) | Slightly acidic pH (5-6), Methanol | More selective for the iminium ion over the carbonyl group. |
| Catalytic Hydrogenation (H₂/catalyst) | Palladium on carbon (Pd/C), Platinum oxide (PtO₂), Raney Nickel | Effective but may require higher pressure and temperature. |
D-Ribose + 3,4-dimethylaniline → [Intermediate Iminium Ion] --(Reduction)--> this compound
Alternative Synthetic Approaches in Organic Chemistry Research
While reductive amination is a direct method, alternative multi-step synthetic routes have been developed for related iminosugars, which could be adapted for the synthesis of this compound. One such approach involves the conversion of D-ribose into a more reactive intermediate. researchgate.netnih.gov
A potential synthetic pathway could begin with the protection of the hydroxyl groups of D-ribose, for example, by forming an isopropylidene acetal. researchgate.net The remaining primary hydroxyl group can then be converted into a good leaving group, such as a tosylate or a halide. Subsequent nucleophilic substitution with 3,4-dimethylaniline, followed by deprotection, would yield the desired product.
Another strategy involves the initial oxidation of D-ribose to D-ribonolactone. nih.gov The lactone can then be subjected to a series of reactions, including protection of hydroxyl groups, amination, and reduction, to form the final product. These multi-step approaches, while less direct, can offer advantages in terms of controlling stereochemistry and introducing other functional groups.
Biogenetic Pathways and Formation in Biological Systems
In biological systems, this compound is not formed through de novo synthesis in the same way as in a laboratory. Instead, its formation is linked to non-enzymatic browning reactions and potentially enzymatic processes involving sugar and amine precursors.
Role as an Amadori Rearrangement Product in Maillard Chemistry
The formation of this compound can be understood as a product of the Maillard reaction, a complex series of non-enzymatic reactions between reducing sugars and amino compounds. sandiego.edunih.gov The initial step is the condensation of a reducing sugar, such as D-ribose, with an amino compound, in this case, a precursor to the 3,4-dimethylphenylamino group. sandiego.edu
This condensation reaction forms an N-substituted glycosylamine (a Schiff base). nih.gov This intermediate is unstable and undergoes a spontaneous rearrangement known as the Amadori rearrangement. wikipedia.orgfrontiersin.org The Amadori rearrangement converts the N-glycosylamine of an aldose into a 1-amino-1-deoxy-ketose, which is a more stable Amadori product. nih.govwikipedia.org In the context of D-ribose, this would lead to a 1-amino-1-deoxy-D-ribulose derivative. The subsequent reduction of this Amadori product would yield this compound.
The Maillard reaction is prevalent in food chemistry during heating and storage and also occurs under physiological conditions. nih.gov The reaction of D-ribose with amino acids or other amines is a well-documented process. researchgate.net
Enzymatic and Non-Enzymatic Formation Mechanisms
While the non-enzymatic Maillard reaction is a primary route for the formation of Amadori products, enzymatic pathways for the synthesis of related N-substituted compounds also exist. For instance, certain enzymes can catalyze the synthesis of N-substituted amino acids. While specific enzymes for the direct synthesis of this compound have not been extensively characterized, the existence of enzymes that catalyze C-N bond formation suggests potential biocatalytic routes.
The non-enzymatic formation is the more predominantly studied pathway for this class of compounds in biological contexts, particularly in relation to glycation and the Maillard reaction. The process is initiated by the simple availability of the precursors, D-ribose and an appropriate amine, and is driven by conditions such as temperature and pH.
Structural Elucidation and Conformational Analysis
Stereochemical Configuration and Chirality of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol
The stereochemistry of this compound is fundamentally defined by the D-ribitol portion of the molecule. The parent sugar alcohol, D-ribitol, contains three chiral centers at carbons 2, 3, and 4. The "D" designation in its name specifies a particular three-dimensional arrangement of the hydroxyl groups along the carbon chain.
In the formation of this compound, the hydroxyl group at the C1 position of D-ribitol is replaced by the (3,4-dimethylphenyl)amino group. This substitution does not alter the pre-existing chiral centers at C2, C3, and C4. Therefore, the absolute configuration of these centers is retained from the D-ribitol precursor. The resulting stereochemistry for the ribitol (B610474) moiety is (2R, 3S, 4S).
Table 1: Chiral Centers and Configuration
| Chiral Center | Configuration |
|---|---|
| C2 | R |
| C3 | S |
| C4 | S |
Note: This configuration is based on the retention of stereochemistry from the D-ribitol precursor.
Advanced Spectroscopic Methods for Structural Characterization in Research
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound, verifying the connectivity of the aromatic ring to the sugar alcohol backbone, and assigning specific atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not extensively published, the expected signals can be predicted based on its structure. A ¹H-NMR spectrum would feature distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, the protons of the ribitol chain, and the amine proton. Similarly, a ¹³C-NMR spectrum would show characteristic peaks for the aromatic carbons, the methyl carbons, and the five carbons of the deoxyribitol chain. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish connectivity between protons and carbons for a definitive structural assignment.
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound. For this compound, high-resolution mass spectrometry would confirm its elemental composition of C₁₃H₂₁NO₄. The molecular weight is 255.31 g/mol . In typical soft-ionization techniques like electrospray ionization (ESI), the molecule would be expected to be observed as a protonated molecular ion [M+H]⁺.
Table 2: Predicted Mass Spectrometry Data
| Ion Species | Formula | Calculated m/z |
|---|---|---|
| [M] | C₁₃H₂₁NO₄ | 255.1471 |
| [M+H]⁺ | C₁₃H₂₂NO₄⁺ | 256.1543 |
| [M+Na]⁺ | C₁₃H₂₁NNaO₄⁺ | 278.1363 |
Note: These are theoretical values based on the molecular formula.
Crystallographic Studies and Solid-State Structural Analysis
X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and stereochemical configuration. A search of publicly available scientific literature and crystallographic databases did not yield a published crystal structure for this compound. Such a study would be invaluable for definitively confirming the absolute stereochemistry and revealing the molecule's preferred conformation and intermolecular interactions, such as hydrogen bonding, in the crystalline form.
Conformational Preferences and Dynamics in Solution and Bound States
The conformational flexibility of this compound is primarily dictated by the acyclic D-ribitol chain. The parent molecule, ribitol, is known to exist as an equilibrium of different staggered conformations in solution. This dynamic behavior is influenced by steric hindrance between hydroxyl groups and the formation of transient intramolecular hydrogen bonds.
Role in Intermediary Metabolism and Biochemical Transformations
Function as a Key Intermediate in Riboflavin (B1680620) Biosynthesis Pathways
1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol serves as a key synthetic intermediate, particularly in the preparation of compounds that mimic the natural substrates of the final enzymes in the riboflavin biosynthesis pathway. magtechjournal.com The biosynthesis of riboflavin is a fundamental metabolic process in most microorganisms and plants, starting from guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. nih.govnih.gov
The pathway culminates in two key enzymatic steps catalyzed by lumazine (B192210) synthase and riboflavin synthase. frontiersin.orgnih.gov Lumazine synthase catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine (B135004). nih.govwikipedia.orgebi.ac.uk Subsequently, riboflavin synthase catalyzes an unusual dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to produce one molecule of riboflavin and one molecule of 5-amino-6-(D-ribitylamino)uracil, which is then recycled in the pathway. nih.govwikipedia.org
The structure of this compound is analogous to the N-ribityl portion of the natural substrate, 5-amino-6-(D-ribitylamino)uracil. This allows it to be used as a starting material in the chemical synthesis of riboflavin analogues. For instance, it can be coupled with various pyrimidine (B1678525) derivatives to generate substrate analogues or inhibitors targeting lumazine synthase or riboflavin synthase. nih.gov An optimized synthesis of riboflavin utilizes a reaction between D-ribose and 3,4-xylidine (3,4-dimethylaniline) in a hydrogenation process, highlighting the role of related precursors in industrial production. magtechjournal.com
Table 1: Key Enzymes and Reactions in the Final Stages of Riboflavin Biosynthesis
| Enzyme | EC Number | Substrates | Product(s) |
| Lumazine Synthase | 2.5.1.78 | 5-amino-6-(D-ribitylamino)uracil, 3,4-dihydroxy-2-butanone 4-phosphate | 6,7-dimethyl-8-ribityllumazine, Phosphate, H₂O |
| Riboflavin Synthase | 2.5.1.9 | 6,7-dimethyl-8-ribityllumazine (2 molecules) | Riboflavin, 5-amino-6-(D-ribitylamino)uracil |
This table provides an overview of the enzymatic reactions for which this compound serves as a synthetic precursor for substrate analogues.
Investigations into Enzyme Inhibition Mechanisms as a Research Tool
While the riboflavin biosynthesis pathway is a recognized target for the development of antimicrobial agents, specific research detailing the use of this compound as a tool for investigating enzyme inhibition mechanisms is not extensively documented in publicly available literature. The enzymes lumazine synthase and riboflavin synthase are known targets for various inhibitor molecules, often substrate analogues designed to probe the active site and reaction mechanism. nih.govresearchgate.netnih.gov However, studies focusing specifically on this compound in this context are not readily found.
Target Enzyme Identification and Specificity Studies
There is a lack of specific studies identifying target enzymes and their specificity for this compound. Research on inhibitors of the riboflavin pathway has focused on other analogue compounds, such as purinetrione derivatives and other ribitylaminated structures. ebi.ac.uk
Kinetic Analysis of Enzyme-Compound Interactions
No specific kinetic data (e.g., Kᵢ, IC₅₀) from enzyme-compound interaction analyses involving this compound are available in the reviewed scientific literature.
Molecular Interactions with Biological Macromolecules in Research Contexts
Detailed research on the specific molecular interactions of this compound with biological macromolecules like proteins and nucleic acids is not available in the existing literature.
Binding Studies with Proteins and Nucleic Acids
There are no published binding studies, such as crystallographic or spectroscopic analyses, that characterize the interaction of this compound with specific proteins or nucleic acids.
Impact on Cellular Pathways and Processes (Non-Clinical)
Information regarding the impact of this compound on cellular pathways and processes in non-clinical research settings is not documented.
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Synthesis and Characterization of Structural Analogues of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol
The synthesis of structural analogues of this compound primarily involves modifications to the aromatic ring, as this moiety plays a crucial role in the interaction with downstream enzymes such as lumazine (B192210) synthase and riboflavin (B1680620) synthase. The general synthetic strategy involves the reductive amination of D-ribose with a substituted aniline. This approach allows for the introduction of a wide variety of substituents on the phenyl ring, enabling a systematic exploration of the chemical space.
The characterization of these newly synthesized analogues is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the precise structure of the molecule, confirming the connectivity of the ribitol (B610474) chain to the substituted phenyl ring.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the synthesized analogues, further confirming their identity.
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups present in the molecule, such as the hydroxyl (-OH) and amine (-NH-) groups.
While specific synthetic schemes for a broad range of analogues of this compound are not extensively detailed in publicly available literature, the synthesis of related N-aryl-β-alanines and their subsequent cyclizations provide a methodological basis. For instance, the reaction of various dimethylanilines with acrylic acid derivatives demonstrates the feasibility of forming the core N-aryl structure, which can be adapted to the D-ribose scaffold.
Table 1: Representative Structural Analogues and Key Characterization Data
| Analogue Name | Aromatic Substituent(s) | Expected Molecular Formula | Key Characterization Techniques |
| 1-Deoxy-1-[(4-methylphenyl)amino]-D-ribitol | 4-Methyl | C₁₂H₁₉NO₄ | ¹H NMR, ¹³C NMR, HRMS |
| 1-Deoxy-1-[(4-chlorophenyl)amino]-D-ribitol | 4-Chloro | C₁₁H₁₆ClNO₄ | ¹H NMR, ¹³C NMR, HRMS |
| 1-Deoxy-1-[(3,5-dimethylphenyl)amino]-D-ribitol | 3,5-Dimethyl | C₁₃H₂₁NO₄ | ¹H NMR, ¹³C NMR, HRMS |
| 1-Deoxy-1-[(4-methoxyphenyl)amino]-D-ribitol | 4-Methoxy | C₁₂H₁₉NO₅ | ¹H NMR, ¹³C NMR, HRMS |
This table is illustrative and based on general synthetic principles for N-aryl amines.
Systematic Investigations of Structure-Activity Relationships for Biochemical Modulation
The primary goal of synthesizing structural analogues of this compound is to investigate their ability to interact with and potentially modulate the activity of enzymes in the riboflavin biosynthetic pathway. These studies are crucial for understanding the steric and electronic requirements of the enzyme's active site.
Systematic SAR studies typically involve evaluating the inhibitory potential of the synthesized analogues against key enzymes like lumazine synthase and riboflavin synthase. The inhibitory activity is often quantified by determining the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
Research on inhibitors of riboflavin synthase has provided valuable insights into the SAR of related compounds. Studies on substrate analogues, such as lumazines and pyrido[2,3-d]pyrimidines with bulky substituents at positions 6 and/or 7, have shed light on the steric and electronic demands of the enzyme's active site. These findings suggest that modifications to the aromatic portion of the precursor molecule can significantly impact its ability to bind to and be processed by the enzyme.
For analogues of this compound, the following structural modifications on the phenyl ring and their potential impact on biochemical modulation can be hypothesized:
Steric Hindrance: Introducing bulky substituents on the phenyl ring may sterically hinder the binding of the analogue to the enzyme's active site, potentially leading to inhibition.
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring and the amine nitrogen, which could influence key binding interactions or the catalytic mechanism.
Hydrogen Bonding Potential: The addition of substituents capable of forming hydrogen bonds (e.g., hydroxyl or amino groups) could either enhance or disrupt binding to the enzyme, depending on the specific residues in the active site.
Table 2: Hypothetical Structure-Activity Relationship Data for Analogues
| Analogue | Modification on Phenyl Ring | Predicted Effect on Enzyme Activity | Rationale |
| 1 | 4-tert-Butyl | Potential Inhibitor | Increased steric bulk may prevent proper binding in the active site. |
| 2 | 4-Nitro | Potential Inhibitor | Strong electron-withdrawing group may alter electronic interactions necessary for catalysis. |
| 3 | 4-Hydroxy | Variable | Could enhance binding through hydrogen bonding or cause steric/electronic mismatch. |
| 4 | 2,6-Dimethyl | Likely Inhibitor | Steric hindrance from ortho-substituents would likely disrupt binding. |
This table presents a hypothetical SAR based on general principles of enzyme inhibition and studies on related enzyme systems.
Exploration of Isotope-Labeled Analogues for Mechanistic Research
Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction or a metabolic pathway, providing invaluable insights into reaction mechanisms. nih.gov In the context of this compound, the use of stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) in its analogues can help elucidate the intricate steps of the riboflavin biosynthesis pathway.
The synthesis of isotope-labeled analogues can be achieved by using commercially available labeled starting materials. For instance, ¹³C-labeled D-ribose or ¹⁵N-labeled 3,4-dimethylaniline (B50824) can be used in the reductive amination reaction to introduce the isotopic label at a specific position in the final molecule.
Mechanistic studies using these labeled analogues often involve incubating them with the purified enzymes of interest (e.g., lumazine synthase or riboflavin synthase) and then analyzing the products using mass spectrometry or NMR spectroscopy.
Mass Spectrometry (MS): MS can track the incorporation of the isotopic label into the product molecules, confirming the metabolic fate of the precursor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly powerful for determining the exact location of the isotopic label in the product, which can reveal information about bond-breaking and bond-forming events during the enzymatic reaction.
Studies on the mechanism of riboflavin synthase have successfully employed ¹³C- and ¹⁵N-labeled precursors to understand the complex dismutation reaction that forms the riboflavin scaffold. These experiments have been crucial in identifying key intermediates and understanding the transfer of a four-carbon unit between two substrate molecules. x-chemrx.com The application of similar techniques with labeled analogues of this compound would allow for a detailed mapping of the atomic rearrangements that occur as it is converted into downstream products.
Table 3: Potential Isotope-Labeled Analogues and Their Research Applications
| Labeled Analogue | Isotope and Position | Research Application | Analytical Technique |
| 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-[1-¹³C]-D-ribitol | ¹³C at C1 of ribityl chain | Tracing the fate of the ribityl chain during lumazine formation. | ¹³C NMR, Mass Spectrometry |
| 1-Deoxy-1-[(3,4-dimethylphenyl)¹⁵N-amino]-D-ribitol | ¹⁵N in the amino group | Investigating the role of the nitrogen atom in the condensation reaction. | ¹⁵N NMR, Mass Spectrometry |
| 1-Deoxy-1-[(3,4-di(¹³C-methyl)phenyl)amino]-D-ribitol | ¹³C in the methyl groups | Confirming the origin of the methyl groups in the final riboflavin molecule. | ¹³C NMR, Mass Spectrometry |
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations of Biological Interactions
Molecular modeling and docking simulations are powerful computational tools to predict the interaction between a small molecule (ligand), such as 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol, and a macromolecular target, typically a protein or enzyme. These simulations can elucidate the binding affinity, orientation, and conformation of the ligand within the active site of the target, providing a rationale for its biological activity.
Given that this compound is a precursor to riboflavin (B1680620), a logical target for docking studies would be enzymes involved in the riboflavin biosynthesis pathway. One such key enzyme is lumazine (B192210) synthase, which catalyzes the formation of 6,7-dimethyl-8-ribityllumazine (B135004), the immediate precursor to riboflavin. Docking simulations would aim to understand how this compound or its metabolites might interact with the active site of this enzyme.
The process involves generating a three-dimensional model of the compound and docking it into the crystal structure of the target enzyme. Scoring functions are then used to estimate the binding energy, with lower scores typically indicating a more favorable interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
For this compound, the D-ribitol moiety, with its multiple hydroxyl groups, is expected to form a network of hydrogen bonds with polar amino acid residues in the active site. The 3,4-dimethylphenyl group would likely engage in hydrophobic or van der Waals interactions with nonpolar residues.
Table 1: Illustrative Molecular Docking Results of this compound with Lumazine Synthase
This table presents hypothetical data from a molecular docking simulation to illustrate the potential binding interactions. The binding energy indicates the predicted affinity, while the listed interactions detail the specific molecular forces stabilizing the complex.
| Parameter | Value | Interacting Residues in Active Site (Hypothetical) |
|---|---|---|
| Binding Energy (kcal/mol) | -8.2 | N/A |
| Hydrogen Bonds | 4 | Serine, Aspartate, Threonine |
| Hydrophobic Interactions | 2 | Leucine, Valine |
| van der Waals Contacts | Numerous | Multiple residues |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and reactivity of a molecule. Methods such as Density Functional Theory (DFT) are commonly used to calculate various molecular properties that govern a compound's behavior in chemical reactions.
For this compound, these calculations can provide valuable information. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive and can be more easily excited.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the oxygen atoms of the hydroxyl groups and the nitrogen atom of the amino linker are expected to be electron-rich regions, while the hydrogen atoms of the hydroxyl groups would be electron-poor. This information is vital for predicting how the molecule will interact with other reagents or biological targets.
Table 2: Illustrative Quantum Chemical Properties of this compound
This table provides hypothetical electronic properties calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory. These values are for illustrative purposes to show the type of data generated from such calculations.
| Property | Calculated Value (Illustrative) |
|---|---|
| Energy of HOMO (eV) | -5.85 |
| Energy of LUMO (eV) | -0.95 |
| HOMO-LUMO Energy Gap (eV) | 4.90 |
| Dipole Moment (Debye) | 3.15 |
Conformational Energy Landscapes and Stereoisomer Analysis
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.
The D-ribitol portion of the molecule is an acyclic sugar alcohol with considerable conformational flexibility due to rotation around its carbon-carbon single bonds. Studies on ribitol (B610474) itself have shown that its conformation is influenced by a delicate balance of steric hindrance and intramolecular hydrogen bonding between adjacent hydroxyl groups. The molecule tends to adopt extended, zig-zag conformations to minimize steric clashes, but can also form bent structures stabilized by hydrogen bonds.
The attachment of the bulky 3,4-dimethylphenylamino group at the C1 position introduces significant steric constraints. Computational methods can be used to systematically rotate the key dihedral angles of the molecule and calculate the corresponding energy to generate a conformational energy landscape. This map reveals the most stable conformers. The D-configuration of the ribitol chain dictates a specific stereochemistry, and the analysis would focus on the rotational isomers (rotamers) rather than configurational stereoisomers. Understanding the preferred shape of the molecule in solution is critical for interpreting its interactions with enzyme active sites.
Table 3: Hypothetical Conformational Analysis of Key Dihedral Angles in this compound
This table presents an illustrative analysis of the relative energies of different conformers based on the rotation around two key dihedral angles. The energies are hypothetical and intended to demonstrate how different spatial arrangements affect molecular stability.
| Dihedral Angle 1 (C1-C2-C3-C4) | Dihedral Angle 2 (N-C1-C2-C3) | Relative Energy (kcal/mol) | Conformation Type |
|---|---|---|---|
| 180° (anti) | 180° (anti) | 0.00 | Extended (Most Stable) |
| +60° (gauche) | 180° (anti) | 1.5 | Bent |
| -60° (gauche) | 180° (anti) | 1.7 | Bent |
| 180° (anti) | +60° (gauche) | 2.5 | Kinked |
Advanced Analytical Methodologies for Research Application
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental for the isolation and measurement of "1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol" from complex matrices. Both gas and liquid chromatography offer distinct advantages depending on the specific research application.
Gas chromatography is a powerful technique for the analysis of volatile compounds. However, "this compound" and its precursors, which contain multiple polar functional groups (-OH and -NH), are non-volatile. Therefore, a derivatization step is necessary to increase their volatility for GC analysis. This process involves chemically modifying the analyte to replace active hydrogens with less polar groups.
Common derivatization methods for sugar amines include silylation and acetylation. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the hydrogen atoms of the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. Acetylation, using reagents such as acetic anhydride, converts these groups to their corresponding esters and amides. These derivatization reactions reduce the polarity and increase the volatility of the analytes, allowing for their separation and detection by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
Table 1: Common Derivatization Reagents for GC Analysis of Polyhydroxy and Amino Compounds
| Derivatization Method | Reagent | Target Functional Groups | Resulting Derivative |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH | Trimethylsilyl (TMS) ether/amine |
| Acetylation | Acetic Anhydride | -OH, -NH | Acetate (B1210297) ester/amide |
| Oximation followed by Silylation | Hydroxylamine followed by BSTFA | Carbonyl, -OH, -NH | Oxime-TMS derivative |
This table presents common derivatization strategies applicable to compounds with structures similar to this compound.
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is well-suited for the analysis of non-volatile and thermally labile compounds like "this compound". These techniques separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.
For the analysis of riboflavin (B1680620) precursors, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency for mass spectrometry detection.
Detection can be achieved using ultraviolet (UV) absorbance, as the aromatic ring in "this compound" will absorb UV light. For enhanced sensitivity and selectivity, a fluorescence detector can be used if the compound or its derivatives are fluorescent. Coupling LC with mass spectrometry (LC-MS) provides the highest level of selectivity and structural information.
Table 2: Exemplary HPLC Conditions for the Analysis of Riboflavin and Related Compounds
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over several minutes |
| Flow Rate | 0.3 - 0.6 mL/min |
| Detection | UV at ~266 nm or Mass Spectrometry |
This table provides typical starting conditions for the LC analysis of compounds structurally related to this compound. Method optimization would be required for the specific analyte.
Mass Spectrometry (MS) in Quantitative and Qualitative Research
Mass spectrometry is an indispensable tool for the analysis of "this compound", providing information on its molecular weight and structure. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it offers unparalleled specificity and sensitivity.
High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. creative-proteomics.com This accuracy allows for the confident determination of the elemental composition of "this compound" and its metabolites in complex biological matrices.
In metabolite profiling studies, UHPLC-HRMS can be used to map the biochemical pathways involving "this compound". creative-proteomics.com By comparing the metabolic profiles of samples under different conditions, researchers can identify and quantify changes in the levels of the parent compound and its downstream products, providing insights into its biological function. Tandem mass spectrometry (MS/MS) experiments on HRMS instruments can further provide structural information for the identification of unknown metabolites through the analysis of fragmentation patterns.
Isotope dilution mass spectrometry (IDMS) is considered a gold-standard method for quantitative analysis due to its high precision and accuracy. nih.govnih.gov This technique involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample. The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, chromatography, and ionization.
For the quantification of "this compound", a stable isotope-labeled version (e.g., containing ¹³C or ¹⁵N) would be synthesized and used as the internal standard. The ratio of the mass spectrometric signal of the native analyte to that of the labeled standard is measured. Since the amount of the added standard is known, the exact amount of the native analyte in the sample can be calculated. This method effectively corrects for sample loss during preparation and for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.
Table 3: Key Parameters in Isotope Dilution Mass Spectrometry
| Parameter | Description | Importance |
| Analyte | The compound of interest to be quantified. | Target of the analysis. |
| Isotope-labeled Internal Standard | A version of the analyte with one or more heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). | Mimics the behavior of the analyte, allowing for accurate correction. |
| Mass Spectrometer | An instrument capable of distinguishing between the native and labeled forms of the analyte. | Essential for measuring the isotope ratio. |
| Calibration Curve | A plot of the response ratio (analyte/internal standard) versus the concentration ratio. | Used to determine the concentration of the analyte in unknown samples. |
This table outlines the fundamental components of an isotope dilution mass spectrometry workflow.
Electrochemical Methods in Chemical Biology Research
Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of redox-active molecules. "this compound", as an intermediate in the biosynthesis of riboflavin, is related to a highly electroactive molecule. The isoalloxazine ring of riboflavin is responsible for its redox properties, undergoing reversible two-electron reduction.
While "this compound" itself lacks the isoalloxazine ring, its aromatic amine moiety can be susceptible to oxidation at an electrode surface. Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be explored to study the redox behavior of this compound. The development of a selective electrochemical sensor could provide a simple and rapid method for its detection in specific research applications. For instance, modified electrodes, such as those with specific polymers or nanomaterials, could be designed to enhance the sensitivity and selectivity of the detection of N-aryl-ribitylamine compounds. cluster-science.com
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Biocatalytic Approaches
The conventional synthesis of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol typically involves the reductive amination of D-ribose with 3,4-dimethylaniline (B50824). While effective, this method often relies on harsh reducing agents and can lead to the formation of side products. Future research is increasingly focused on developing greener, more efficient, and highly selective synthetic strategies.
Novel Synthetic Pathways: Emerging trends in organic synthesis, such as flow chemistry and microwave-assisted synthesis, offer promising avenues for the production of this compound. These technologies can significantly reduce reaction times, improve yields, and enhance safety. Furthermore, the exploration of novel catalytic systems, including metal-organic frameworks (MOFs) and nanoparticle-based catalysts, could lead to more sustainable and recyclable synthetic processes.
Biocatalytic Approaches: Biocatalysis represents a particularly exciting frontier for the synthesis of this compound. The use of enzymes, such as reductive aminases (RedAms), offers the potential for highly stereoselective synthesis under mild reaction conditions. acs.org Researchers are actively exploring the directed evolution of existing enzymes and the discovery of novel biocatalysts from diverse microbial sources to improve substrate specificity and catalytic efficiency for the reductive amination of D-ribose with N-substituted aryl amines. frontiersin.org A chemoenzymatic approach, combining traditional chemical steps with enzymatic transformations, could also offer a powerful strategy to overcome some of the challenges associated with purely chemical or biological methods.
| Approach | Potential Advantages | Current Research Focus |
|---|---|---|
| Conventional Reductive Amination | Established methodology | Optimization of reaction conditions and catalysts |
| Flow Chemistry/Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced safety | Development of dedicated reactor systems and protocols |
| Biocatalysis (e.g., Reductive Aminases) | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme discovery, directed evolution, and process optimization |
Advanced Studies on Its Role in Non-Enzymatic Glycation Processes
This compound is an Amadori rearrangement product, which is a key intermediate in the Maillard reaction. youtube.com This series of non-enzymatic reactions between reducing sugars and amino groups is responsible for the browning and flavor development in cooked foods but also occurs in the human body, leading to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs has been implicated in the pathogenesis of various age-related diseases and diabetic complications. nih.govresearchgate.net
Future research in this area will likely focus on elucidating the specific kinetics and reaction pathways of this compound in the formation of AGEs. Understanding how the 3,4-dimethylphenyl substituent influences the rate of Amadori product degradation and the subsequent formation of specific AGEs is a critical area of investigation. Advanced analytical techniques, such as mass spectrometry and NMR spectroscopy, will be instrumental in identifying and quantifying the downstream products of this compound in glycation models. Furthermore, studies investigating the potential for this specific Amadori product to elicit cellular responses, such as inflammation and oxidative stress, will provide valuable insights into its physiological and pathological significance. nih.gov
Development of this compound as a Probe for Specific Biochemical Pathways
The unique structure of this compound makes it a candidate for development as a biochemical probe to investigate pathways involving sugar metabolism and non-enzymatic glycation. By incorporating isotopic labels (e.g., ¹³C or ¹⁵N) or fluorescent tags into its structure, researchers could potentially trace its metabolic fate and interactions within cellular systems.
Isotopically Labeled Probes: Synthesizing isotopically labeled versions of this compound would enable researchers to use mass spectrometry-based techniques to follow its incorporation into larger molecules and to identify its degradation products in complex biological matrices. This could provide a powerful tool for studying the dynamics of AGE formation and the metabolic pathways that intersect with glycation.
Fluorescent Probes: The development of fluorescently tagged analogs of this compound could allow for real-time visualization of its localization and interactions within living cells. This could be particularly valuable for studying the cellular uptake of Amadori products and their role in triggering signaling cascades associated with diabetic complications. While the development of such probes is still in its nascent stages, the potential to create tools for investigating the intricate processes of non-enzymatic glycation at a molecular level is a significant driving force for future research.
| Probe Type | Modification | Potential Application | Analytical Technique |
|---|---|---|---|
| Metabolic Tracer | Isotopic Labeling (e.g., ¹³C, ¹⁵N) | Tracing metabolic fate and degradation pathways | Mass Spectrometry, NMR Spectroscopy |
| Imaging Agent | Fluorescent Tagging | Visualizing cellular uptake and localization | Fluorescence Microscopy |
Q & A
Q. What are the established synthetic pathways for 1-deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol, and how can its purity be validated?
The synthesis of riboflavin typically involves condensation reactions between 3,4-dimethylaniline derivatives and ribitol precursors. A key intermediate is 6,7-dimethyl-8-ribityllumazine, which undergoes enzymatic or chemical dimerization to form riboflavin . For purity validation, high-performance liquid chromatography (HPLC) with UV detection at 267 nm (λₘₐₓ for riboflavin) is standard. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) are critical for structural confirmation .
Q. How is riboflavin’s role in flavoenzyme cofactors (FMN/FAD) experimentally characterized?
Riboflavin serves as the precursor for flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). To study its incorporation, researchers use isotopic labeling (e.g., ¹⁴C-riboflavin) tracked via autoradiography or LC-MS. Enzymatic assays, such as flavin-dependent glucose oxidase activity, can quantify cofactor functionality. Spectrophotometric monitoring of oxidation-reduction reactions (e.g., absorbance at 450 nm for FAD) is also employed .
Q. What analytical techniques are recommended for quantifying riboflavin in biological matrices?
Reverse-phase HPLC coupled with fluorescence detection (excitation 440 nm, emission 520 nm) offers high sensitivity for riboflavin quantification in plasma, urine, or tissue homogenates. Sample preparation often includes acid extraction (e.g., 0.1 M HCl) followed by enzymatic digestion to release protein-bound flavins .
Q. How does riboflavin’s photolability influence experimental design in photochemical studies?
Riboflavin undergoes photodegradation under UV/visible light, producing lumichrome and lumiflavin. To mitigate this, experiments should use amber glassware or light-protected environments. Kinetic studies require controlled light exposure durations, validated by periodic HPLC analysis to monitor degradation products .
Q. What are the standard protocols for studying riboflavin’s solubility and stability in aqueous vs. organic solvents?
Riboflavin is sparingly soluble in water (0.07 mg/mL at 25°C) but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability assessments involve incubating the compound in buffers (pH 1–12) at 37°C, followed by UV-Vis spectroscopy to track absorbance changes at 267 nm. For organic solvents, stability is tested via accelerated degradation studies (e.g., 40°C/75% relative humidity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in riboflavin’s reported spectroscopic data across studies?
Discrepancies in NMR or MS data often arise from solvent effects, pH-dependent tautomerism, or impurities. To address this, replicate experiments under standardized conditions (e.g., D₂O for NMR, pH 7.0). Cross-validate findings with computational methods (e.g., density functional theory for predicting ¹³C chemical shifts) and reference databases like HMDB or PubChem .
Q. What advanced strategies are used to study riboflavin’s interaction with hydrophobic enzyme active sites?
Molecular docking simulations (e.g., AutoDock Vina) predict binding modes of riboflavin derivatives to flavoproteins like monoamine oxidase. Experimental validation includes surface plasmon resonance (SPR) to measure binding kinetics and X-ray crystallography to resolve co-crystal structures. Site-directed mutagenesis of key residues (e.g., His452 in flavin reductase) further elucidates binding mechanisms .
Q. How can kinetic isotope effects (KIEs) elucidate riboflavin’s catalytic mechanisms in redox reactions?
Deuterium or ¹⁵N-labeled riboflavin is synthesized to probe hydrogen transfer steps in enzymes like NADH dehydrogenase. KIEs are measured using stopped-flow spectroscopy or mass spectrometry. For example, a primary KIE (>2) indicates rate-limiting hydrogen abstraction, while secondary KIEs reflect transition-state geometry .
Q. What methodologies address riboflavin’s instability in long-term cell culture studies?
Microencapsulation with cyclodextrins or liposomes enhances riboflavin stability in cell media. Real-time monitoring via fluorescent biosensors (e.g., Riboglow®) tracks intracellular flavin levels. Alternatively, use riboflavin-deficient media supplemented with controlled doses, validated by LC-MS/MS .
Q. How do researchers differentiate riboflavin’s direct antioxidant effects from indirect genomic regulation?
CRISPR-Cas9 knockout models (e.g., RFVT1/RFVT2 transporters) isolate riboflavin-specific effects. Redox activity is quantified using electron paramagnetic resonance (EPR) to detect radical scavenging. Transcriptomic profiling (RNA-seq) identifies flavin-regulated genes, while siRNA silencing of Nrf2 or NF-κB pathways decouples antioxidant signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
